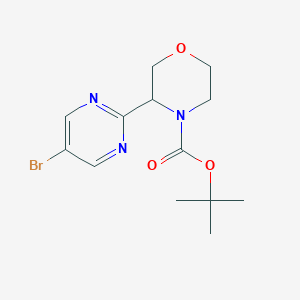

tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate” is a chemical compound with the CAS Number: 2230798-86-2 . It has a molecular weight of 344.21 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-4-5-19-8-10(17)11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .科学的研究の応用

Novel Synthesis of Morpholine Derivatives

D'hooghe et al. (2006) detailed a novel synthesis route for cis-3,5-disubstituted morpholine derivatives. This process involved transforming 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which served as a precursor for further nucleophilic substitutions to produce various morpholine derivatives. This methodology demonstrates the versatility of tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate in synthesizing complex morpholine frameworks, which could have implications in developing pharmacologically active molecules or in material science (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

α-Amidoalkylation Reactions

Dobrev, Benin, and Nechev (1992) explored the α-amidoalkylation of ambident nucleophiles using tert-Butyl esters and N,N-disubstituted amides of carboxylic acids. This study highlighted the chemical versatility of tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate in facilitating α-amidoalkylation reactions, which are pivotal in constructing complex organic molecules with potential applications in drug development and synthetic organic chemistry (Dobrev, Benin, & Nechev, 1992).

Discovery of Renin Inhibitors

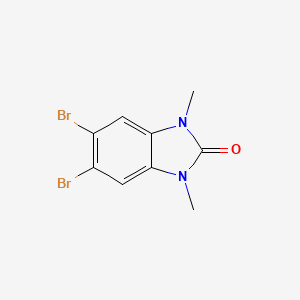

Tokuhara et al. (2018) reported the discovery of benzimidazole derivatives as orally active renin inhibitors, where tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate played a critical role in the structural modification of these compounds. The research demonstrated the compound's utility in optimizing pharmacokinetic profiles while maintaining potent renin inhibitory activity, showcasing its importance in medicinal chemistry for the development of new therapeutic agents (Tokuhara et al., 2018).

Synthesis of Ruthenium Complexes

Rau et al. (2004) elaborated on the efficient synthesis of ruthenium complexes using tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate as a precursor. These complexes were investigated for their photochemical and electrochemical properties, indicating the compound's potential application in developing photovoltaic materials or in catalysis (Rau et al., 2004).

Facile Synthesis of Morpholines

Dave and Sasaki (2004) described a facile route to synthesize trans-3,5-disubstituted morpholines, showcasing the application of tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate in generating chiral building blocks for potential use in pharmaceuticals and asymmetric synthesis (Dave & Sasaki, 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H303, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

特性

IUPAC Name |

tert-butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-4-5-19-8-10(17)11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMZYUABNCTDLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(methylthio)-N-(o-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2956592.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2956599.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2956603.png)

![N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B2956607.png)

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(4-ethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2956613.png)